molecular formula C16H18N2O3S B5519559 N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide

N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide

Cat. No.: B5519559
M. Wt: 318.4 g/mol
InChI Key: WVFFZAQEZQYPOK-UHFFFAOYSA-N
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Description

N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.10381361 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prodrug Development

Research has shown interest in derivatives of sulfonamides, such as "N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide," for the development of prodrugs. For instance, various N-acyl derivatives of model sulfonamides were synthesized and evaluated as potential prodrug forms, aiming to enhance water solubility and lipophilicity at physiological pH, which are critical parameters for efficient drug delivery (Larsen, Bundgaard, & Lee, 1988).

Antiarrhythmic Activity

A series of compounds, including those related to "this compound," were synthesized and tested for their Class III antiarrhythmic activity. These compounds have shown potential in vitro and in vivo for the treatment of arrhythmias without affecting conduction, indicating their specificity and efficacy in targeting heart rhythm disorders (Ellingboe et al., 1992).

Enzyme Inhibition

Studies have also explored the use of sulfonamide derivatives in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. Compounds with sulfonamide groups have been investigated for their inhibitory effects on different isoforms of carbonic anhydrase, which could have implications in treating diseases related to enzyme dysregulation (Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Water Purification and Desalination

In material science, derivatives of sulfonamides have been utilized in the synthesis of novel polymers for water purification and desalination technologies. For example, the synthesis of poly sulphonyl amino benzamide (PSAB) and its application in creating composite membranes for sea water desalination shows the versatility of sulfonamide derivatives in addressing global challenges related to water scarcity (Padaki et al., 2012).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of sulfonamide compounds provide foundational knowledge for their applications in various scientific fields. For instance, the synthesis of metal complexes with sulfonamide derivatives illustrates the potential of these compounds in catalysis and material science research (Orie, Ike, & Nzeneri, 2021).

Properties

IUPAC Name

N-benzyl-4-(methanesulfonamidomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-22(20,21)18-12-14-7-9-15(10-8-14)16(19)17-11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFZAQEZQYPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973723
Record name N-Benzyl-4-{[(methanesulfonyl)amino]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5815-46-3
Record name N-Benzyl-4-{[(methanesulfonyl)amino]methyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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